molecular formula C12H13F3O3 B13638663 Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Cat. No.: B13638663
M. Wt: 262.22 g/mol
InChI Key: UKLKMELCTUIEJE-UHFFFAOYSA-N
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Description

Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate is a synthetic compound belonging to the class of benzoates. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. This compound is a pale yellow liquid with a distinctive odor and is widely used in various scientific experiments and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using distillation or crystallization techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoic acid.

    Reduction: Formation of 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the substituent used.

Scientific Research Applications

Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar structural features but lacks the trifluoromethyl group.

    Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the trifluoromethyl group.

    Methyl 4-hydroxybenzoate: Similar backbone but without the trifluoromethyl and hydroxybutyl groups

Uniqueness

Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLKMELCTUIEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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